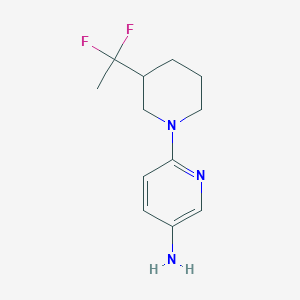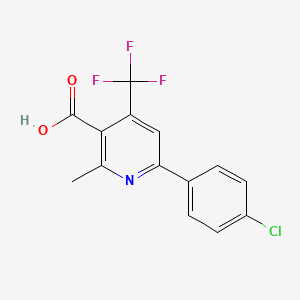
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H17F2N3 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is the neurofibrillary tangles (NFTs) composed of aggregated tau proteins . These NFTs have been identified as pathological markers in several neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
this compound exhibits high specificity and selectivity for binding to NFTs . This interaction allows the compound to detect the presence of NFTs, which is crucial in the diagnosis and treatment of neurodegenerative diseases .
Biochemical Pathways
Its ability to bind to nfts suggests that it may influence the aggregation of tau proteins, a key process in the development of neurodegenerative diseases .
Pharmacokinetics
this compound has suitable physicochemical properties and in vivo pharmacokinetics . These characteristics make it a promising positron emission tomography (PET) tracer for detecting NFTs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection of NFTs . By binding to these structures, the compound can help visualize the extent of tau protein aggregation, providing valuable information for the diagnosis and treatment of neurodegenerative diseases .
Propiedades
IUPAC Name |
6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-3-2-6-17(8-9)11-5-4-10(15)7-16-11/h4-5,7,9H,2-3,6,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRVNUJMGQEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)
![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
